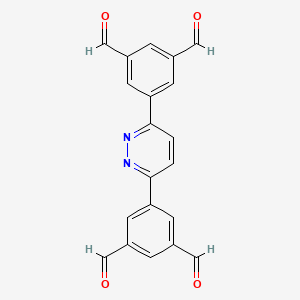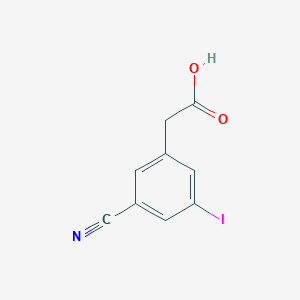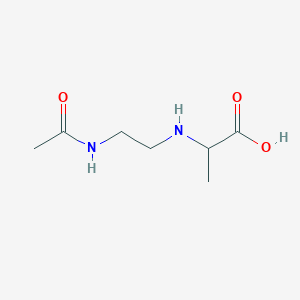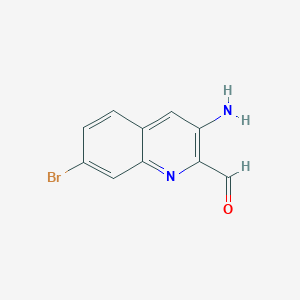![molecular formula C48H24MnN4O8-3 B13651327 (SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)
(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt, also known as 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin cobalt(II), is a cobalt complex of a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt typically involves the reaction of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin with cobalt salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete coordination of the cobalt ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, changing its oxidation state and potentially altering the compound’s properties.
Reduction: The compound can also undergo reduction reactions, often involving the cobalt ion.
Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve various ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of cobalt, while substitution reactions can yield new cobalt complexes with different ligands .
Applications De Recherche Scientifique
(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt ion plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. In biological systems, the compound can interact with molecular targets such as proteins and DNA, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II): Similar structure but with methoxy groups instead of amino groups.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine cobalt(II): Contains hydroxy groups, which can alter its reactivity and applications.
5,10,15,20-Tetrakis(4-pyridyl)-21H,23H-porphine cobalt(II): Pyridyl groups provide different electronic properties and coordination behavior.
Uniqueness
(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt is unique due to its amino groups, which can participate in hydrogen bonding and other interactions, making it versatile for various applications in catalysis, medicine, and materials science .
Propriétés
Formule moléculaire |
C48H24MnN4O8-3 |
|---|---|
Poids moléculaire |
839.7 g/mol |
Nom IUPAC |
manganese(3+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-6 |
Clé InChI |
OAWZTKNCHQQRKF-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)






![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)



